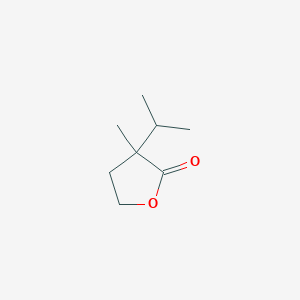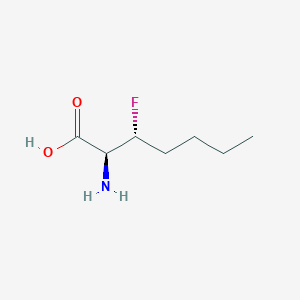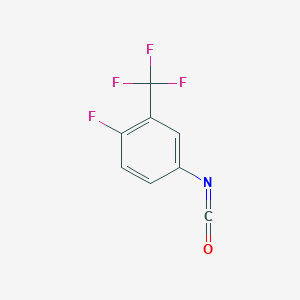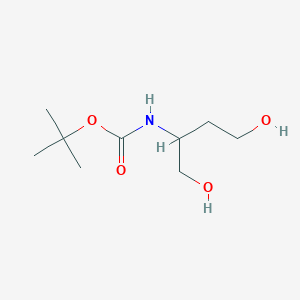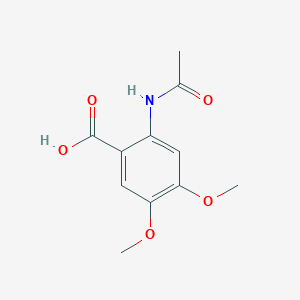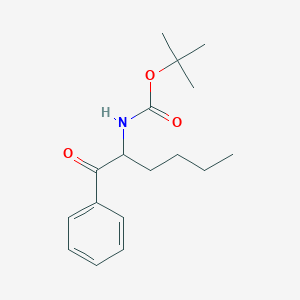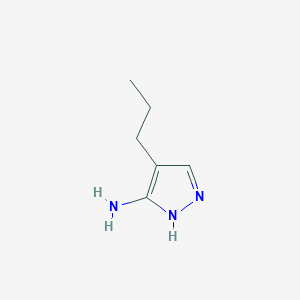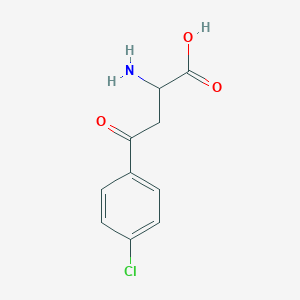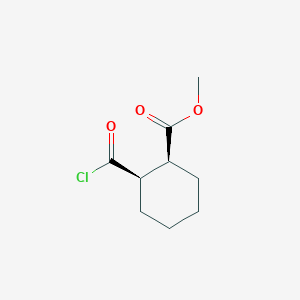
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate, also known as MCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MCC is a chiral molecule, meaning that it has two mirror-image forms, and the (1S,2R) enantiomer is the active form. MCC is an ester derivative of cyclohexane-1-carboxylic acid and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate in lab experiments is its high purity, which ensures accurate and reproducible results. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate is also relatively easy to synthesize and is readily available from commercial suppliers. However, one limitation of using Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate is its relatively high cost compared to other reagents.
Zukünftige Richtungen
There are several potential future directions for research on Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate. One area of interest is the development of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate-based drugs for the treatment of Alzheimer's disease. Another area of interest is the investigation of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate's potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand the mechanism of action of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate and its effects on various biochemical pathways.
Synthesemethoden
The synthesis of Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate involves the reaction of cyclohexane-1-carboxylic acid with thionyl chloride, followed by the addition of methyl alcohol and triethylamine. The reaction yields Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.
Eigenschaften
CAS-Nummer |
147201-81-8 |
|---|---|
Produktname |
Methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate |
Molekularformel |
C9H13ClO3 |
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
methyl (1S,2R)-2-carbonochloridoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
OIJFGMIBHPAXAF-RQJHMYQMSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CCCC[C@H]1C(=O)Cl |
SMILES |
COC(=O)C1CCCCC1C(=O)Cl |
Kanonische SMILES |
COC(=O)C1CCCCC1C(=O)Cl |
Synonyme |
Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1S-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



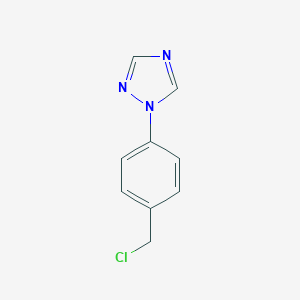
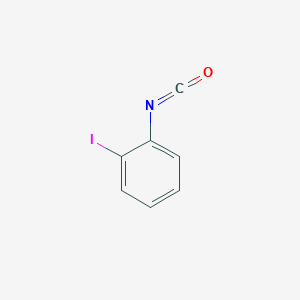
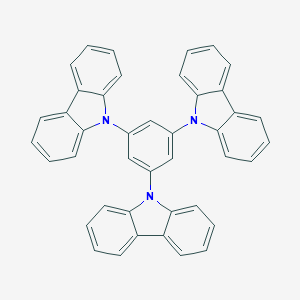
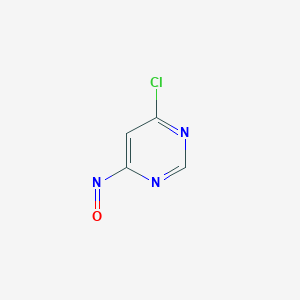
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
